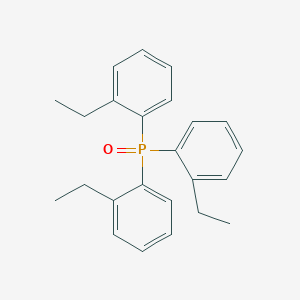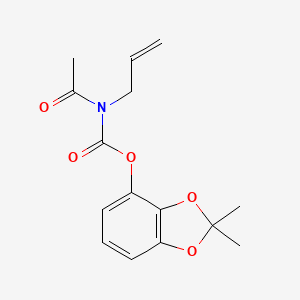
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organic compound that belongs to the class of thiols. Thiols are sulfur analogs of alcohols and are characterized by the presence of a sulfhydryl group (-SH). This compound is notable for its unique structure, which includes a pyridyloxy group and a pentylamino chain, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methyl-2-pyridinol with 1-bromopentane to form 4-methyl-2-pyridyloxy-pentane. This intermediate is then reacted with ethanethiol in the presence of a base to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The pyridyloxy group may interact with specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simpler thiol compound with a similar sulfhydryl group.
2-(5-(4-methyl-2-pyridyloxy)pentyl)amine: Lacks the thiol group but has a similar pyridyloxy-pentyl structure.
4-methyl-2-pyridinol: The starting material for the synthesis of the compound.
Uniqueness
Ethanethiol, 2-(5-(4-methyl-2-pyridyloxy)pentyl)amino-, hydrochloride is unique due to its combination of a thiol group and a pyridyloxy-pentyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
41287-58-5 |
|---|---|
Formule moléculaire |
C13H23ClN2OS |
Poids moléculaire |
290.85 g/mol |
Nom IUPAC |
2-[5-(4-methylpyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H22N2OS.ClH/c1-12-5-7-15-13(11-12)16-9-4-2-3-6-14-8-10-17;/h5,7,11,14,17H,2-4,6,8-10H2,1H3;1H |
Clé InChI |
FQGSDDOBFKGGOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1)OCCCCCNCCS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)

![Benzamide, 4-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14668366.png)


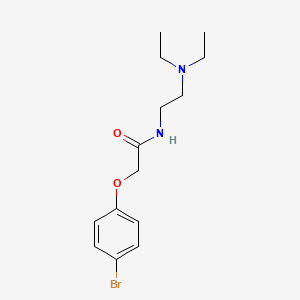
![4-[3-Methoxy-4-(octyloxy)phenyl]but-3-EN-2-one](/img/structure/B14668383.png)
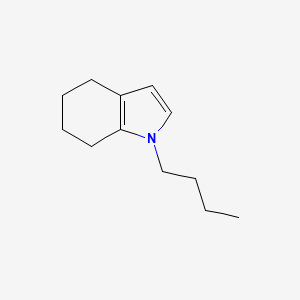

![1H-Pyrazol-3-amine, 4-[[4-(ethylsulfonyl)-2-nitrophenyl]azo]-5-methyl-1-phenyl-](/img/structure/B14668405.png)
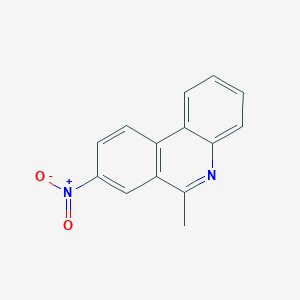
![2,2'-{Butane-1,4-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-amine)](/img/structure/B14668427.png)
